5a-Ergosta-7,22-dien-3b-ol

Catalog No.
S12901388
CAS No.
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5a-Ergosta-7,22-dien-3b-ol

Product Name

5a-Ergosta-7,22-dien-3b-ol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1

InChI Key

QOXPZVASXWSKKU-ZRKHGVCBSA-N

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

5α-Ergosta-7,22-dien-3β-ol is a sterol compound derived from ergosterol, characterized by its unique structure featuring a hydroxyl group at the 3β position and double bonds at the 7 and 22 positions. This compound is part of the ergosterol family, which is significant in various biological processes and applications. Its molecular formula is C28H46OC_{28}H_{46}O with a molecular weight of approximately 398.66 g/mol .

  • Oxidation: This process can convert the sterol into different oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can modify the double bonds in the sterol structure, typically achieved through hydrogenation using palladium on carbon as a catalyst.
  • Substitution: Substitution reactions can introduce new functional groups into the molecule, often using halogens like bromine.

The products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of oxidized or reduced sterols.

5α-Ergosta-7,22-dien-3β-ol exhibits several biological activities:

  • Anti-inflammatory Properties: Research indicates that this compound may modulate inflammatory pathways, including inhibition of CHOP-mediated endoplasmic reticulum stress and NF-κB activation.
  • Anticancer Potential: Preliminary studies suggest that it may have anticancer properties, making it a subject of interest in medicinal research.
  • Membrane Structure Role: As a sterol, it plays a crucial role in maintaining cell membrane integrity and fluidity, influencing cellular processes .

The synthesis of 5α-Ergosta-7,22-dien-3β-ol can be achieved through various methods:

  • Reduction of Ergosterol: A common method involves reducing ergosterol using hydrogenation techniques to yield 5α-Ergosta-7,22-dien-3β-ol.
  • Extraction from Natural Sources: It can also be isolated from marine organisms through solvent extraction methods using acetone and methanol, followed by purification steps .

5α-Ergosta-7,22-dien-3β-ol has several applications across different fields:

  • Pharmaceuticals: Due to its bioactive properties, it is explored for potential therapeutic uses in anti-inflammatory and anticancer treatments.
  • Nutraceuticals: The compound is utilized in dietary supplements for its health benefits associated with sterols.
  • Research: It serves as a precursor for synthesizing other sterol derivatives in chemical research.

Studies on 5α-Ergosta-7,22-dien-3β-ol have shown its ability to interact with various biological molecules and pathways. It modulates signaling pathways related to inflammation and apoptosis, indicating its potential as a therapeutic agent. Further research is needed to fully elucidate its mechanisms of action and interactions at the molecular level.

5α-Ergosta-7,22-dien-3β-ol can be compared with other similar sterols:

Compound NameStructure FeaturesUnique Aspects
ErgosterolPrecursor sterol with different biological activitiesFound predominantly in fungi
Ergosta-5,7,22-trien-3-olContains additional double bondsMore unsaturated than 5α-Ergosta-7,22-dien-3β-ol
Ergosta-7,22-dien-3-oneKetone derivative of 5α-Ergosta-7,22-dien-3β-olContains a carbonyl group instead of hydroxyl
BrassicasterolHydroxy group at position 3βFound in marine algae; similar but distinct roles
EpisterolDerived from ergosterols; involved in steroid biosynthesisDifferent metabolic pathway involvement

The uniqueness of 5α-Ergosta-7,22-dien-3β-ol lies in its specific biological activities and its presence in marine organisms, making it valuable for both research and industrial applications .

XLogP3

7.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

398.354866087 g/mol

Monoisotopic Mass

398.354866087 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

Explore Compound Types